molecular formula C25H23N3O2 B11265985 N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Cat. No.: B11265985
M. Wt: 397.5 g/mol
InChI Key: KBHNTPUXJKKMCO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications in medicine, particularly for their sedative, anxiolytic, and muscle relaxant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multiple steps, including the formation of the benzodiazepine core and subsequent functionalization. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of such compounds usually involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to simpler forms using reducing agents.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications due to its structural similarity to other benzodiazepines.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide likely involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their functional groups and side chains.

Properties

Molecular Formula

C25H23N3O2

Molecular Weight

397.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide

InChI

InChI=1S/C25H23N3O2/c1-17-12-13-18(2)21(14-17)27-24(29)16-28-23-11-7-6-10-20(23)26-22(15-25(28)30)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,27,29)

InChI Key

KBHNTPUXJKKMCO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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